molecular formula C5H2BrNO4S B1332040 5-Bromo-4-nitrothiophene-2-carboxylic acid CAS No. 89283-24-9

5-Bromo-4-nitrothiophene-2-carboxylic acid

Cat. No.: B1332040
CAS No.: 89283-24-9
M. Wt: 252.04 g/mol
InChI Key: NTICRYSYQVALQQ-UHFFFAOYSA-N
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Description

5-Bromo-4-nitrothiophene-2-carboxylic acid (CAS: 89283-24-9) is a heterocyclic compound with the molecular formula C₅H₂BrNO₄S and a molecular weight of 252.04 g/mol . It features a thiophene ring substituted with a bromine atom at position 5, a nitro group at position 4, and a carboxylic acid moiety at position 2. This configuration imparts strong electron-withdrawing effects, making the compound highly electrophilic and reactive in substitution or coupling reactions. It is typically stored at 2–8°C, indicating moderate stability under refrigeration .

Properties

IUPAC Name

5-bromo-4-nitrothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNO4S/c6-4-2(7(10)11)1-3(12-4)5(8)9/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTICRYSYQVALQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362411
Record name 5-bromo-4-nitrothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89283-24-9
Record name 5-bromo-4-nitrothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Hydrolysis of Ethyl 5-Bromo-4-nitrothiophene-2-carboxylate

Reaction Conditions:

  • Reagents: Ethyl 5-bromo-4-nitrothiophene-2-carboxylate, potassium hydroxide (KOH), ethanol (EtOH).
  • Atmosphere: Inert (degassed and purged with nitrogen).
  • Temperature: 15 °C.
  • Duration: 1 hour.

Procedure:

  • Combine ethyl 5-bromo-4-nitrothiophene-2-carboxylate (2 g, 7.14 mmol) with KOH (801.24 mg, 14.28 mmol) in ethanol (20 mL).
  • Degas the mixture and purge with nitrogen three times to ensure an inert atmosphere.
  • Stir the reaction mixture at 15 °C for one hour under nitrogen.
  • Monitor the reaction using LCMS to confirm the complete consumption of reactants.
  • Concentrate the mixture under reduced pressure.
  • Partition the residue between hydrochloric acid (50 mL, 1 N) and ethyl acetate (50 mL × 2).
  • Separate the organic phase, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
  • Purify the residue using column chromatography (petroleum ether/ethyl acetate gradient from 50:1 to 0:1).

Yield:
83.35% (1.5 g of product as a white solid).

Notes:
This method is efficient for high-purity product preparation and utilizes mild conditions suitable for laboratory-scale synthesis.

Optimization Techniques

Key Parameters Affecting Yield:

  • Base Selection: Potassium hydroxide is preferred due to its compatibility with ethanol and ability to facilitate hydrolysis.
  • Solvent: Ethanol provides an ideal medium for dissolving reactants and maintaining reaction homogeneity.
  • Temperature Control: Maintaining a low temperature (15 °C) prevents side reactions and decomposition.
  • Atmosphere: Nitrogen purging minimizes oxidation risks during reaction.

Alternative Synthesis Routes

While hydrolysis remains the most common method, other approaches include:

  • Direct Bromination and Nitration of Thiophene Derivatives: This involves sequential bromination followed by nitration and carboxylation steps. However, this route often requires harsher conditions and may result in lower yields.
  • Coupling Reactions: Suzuki-Miyaura coupling can be employed to introduce bromine followed by nitration, but this method is less commonly used due to reagent cost and complexity.

Data Table: Reaction Parameters

Parameter Condition Observation
Base Potassium hydroxide High yield
Solvent Ethanol Homogeneous reaction medium
Temperature 15 °C Prevents side reactions
Atmosphere Nitrogen Minimizes oxidation
Purification Method Column chromatography High-purity product obtained

Scientific Research Applications

Chemistry

5-Bromo-4-nitrothiophene-2-carboxylic acid is primarily utilized as an intermediate in organic synthesis. It facilitates the creation of various derivatives that can be tailored for specific chemical properties or biological activities.

Biological Activities

Research has shown that this compound exhibits promising biological activities:

  • Antimicrobial Properties: Studies indicate that derivatives of this compound demonstrate significant antibacterial effects against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli. For instance, compounds derived from nitrothiophenes have been effective in inhibiting the growth of resistant bacterial strains .
  • Anticancer Activity: Investigations into its anticancer properties suggest that compounds related to this compound can induce cytotoxic effects in cancer cell lines, such as A549 (lung adenocarcinoma). These compounds are being explored for their potential to serve as scaffolds for new anticancer drugs .

Medicinal Chemistry

This compound is being explored as a building block for drug development, particularly in the synthesis of novel therapeutic agents targeting various diseases. Its ability to interact with biological targets makes it a candidate for further medicinal chemistry research .

Industrial Applications

In industry, this compound is utilized in the production of organic semiconductors and advanced materials. Its unique electronic properties make it suitable for applications in electronic devices and materials science.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of nitrothiophene derivatives against multidrug-resistant E. coli strains. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those observed for standard antibiotics, indicating a strong potential for these compounds as alternatives in treating resistant infections.

Bacterial StrainMIC (µg/mL)Resistance Profile
E. coli (wild-type)0.3Sensitive
E. coli (resistant)>40Multi-drug resistant
Shigella spp.0.5Sensitive
Salmonella spp.1.0Sensitive

This study highlights the compound's potential in addressing antibiotic resistance issues in clinical settings .

Case Study 2: Anticancer Activity

In vitro studies on A549 cells revealed that certain derivatives of this compound exhibited selective cytotoxicity, outperforming standard chemotherapeutic agents like cisplatin in terms of efficacy at comparable concentrations. This suggests a promising avenue for developing new anticancer therapies based on this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-Carboxylic Acids with Bromo and Nitro Substituents

The structural uniqueness of 5-bromo-4-nitrothiophene-2-carboxylic acid becomes evident when compared to analogs with varying substituent patterns:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
This compound 89283-24-9 C₅H₂BrNO₄S Br (5), NO₂ (4), COOH (2) 252.04 High electrophilicity; potential coupling reagent
5-Bromo-2-thiophenecarboxylic acid Not Provided C₅H₃BrO₂S Br (5), COOH (2) 207.05 Simpler reactivity; used in Suzuki couplings
5-Nitrothiophene-2-carboxylic acid 6317-37-9 C₅H₃NO₄S NO₂ (5), COOH (2) 173.15 Lower molecular weight; lacks bromo for cross-coupling
5-Bromo-4-chlorothiophene-2-carboxylic acid 123418-69-9 C₅H₂BrClO₂S Br (5), Cl (4), COOH (2) 237.49 Dual halogens enhance leaving-group potential
  • Key Differences: The nitro group in the target compound significantly increases acidity and electron deficiency compared to non-nitro analogs like 5-bromo-2-thiophenecarboxylic acid. The dual electron-withdrawing groups (Br and NO₂) make the compound more reactive in nucleophilic aromatic substitution than 5-nitrothiophene-2-carboxylic acid, which lacks bromine .

Thiophene Derivatives with Alternative Substituents

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
4-Amino-5-bromo-2-thiophenecarboxylic acid 89499-42-3 C₅H₄BrNO₂S Br (5), NH₂ (4), COOH (2) 222.07 Amino group enables diazotization
5-Formylthiophene-2-carboxylic acid 4565-31-5 C₆H₄O₃S CHO (5), COOH (2) 156.16 Aldehyde group for condensation reactions
5-Bromo-4-(dimethylsulfamoyl)thiophene-2-carboxylic acid 43245253 C₇H₈BrNO₄S₂ Br (5), SO₂N(CH₃)₂ (4), COOH (2) 320.24 Sulfamoyl group enhances bioactivity potential
  • Functional Group Impact: Amino substituents (e.g., 4-amino-5-bromo-2-thiophenecarboxylic acid) introduce nucleophilic sites absent in the nitro-containing target compound.

Nitro-Substituted Heterocyclic Carboxylic Acids Beyond Thiophenes

Compound Name CAS Number Molecular Formula Core Structure Key Differences from Target Compound
5-(4-Nitrophenyl)furan-2-carboxylic acid Not Provided C₁₁H₇NO₅ Furan Nitro on phenyl ring; reduced ring aromaticity
5-Bromo-2-nitropyridine-4-carboxylic acid 1356412-82-2 C₆H₃BrN₂O₄ Pyridine Pyridine core; different electronic effects
  • Structural Implications :
    • Furan derivatives (e.g., 5-(4-nitrophenyl)furan-2-carboxylic acid) exhibit lower aromatic stability than thiophenes, affecting their reactivity in cross-coupling reactions .
    • Pyridine analogs (e.g., 5-bromo-2-nitropyridine-4-carboxylic acid) have a nitrogen-containing ring, altering solubility and coordination chemistry compared to thiophenes .

Biological Activity

5-Bromo-4-nitrothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiophene ring with bromine and nitro substituents. The synthesis typically involves electrophilic aromatic substitution reactions, where the bromine and nitro groups enhance the compound's reactivity and biological activity. The general synthetic pathway includes:

  • Bromination : Introduction of the bromine atom at the 5-position of the thiophene ring.
  • Nitration : Introduction of the nitro group at the 4-position.
  • Carboxylation : Formation of the carboxylic acid group at the 2-position.

Biological Activity

The biological activity of this compound has been characterized through various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Properties

Research indicates that compounds containing nitrothiophene derivatives exhibit potent antimicrobial activity against a range of pathogens, including multidrug-resistant strains. The mechanism often involves disruption of bacterial cell membranes and interference with essential metabolic processes.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus20 µg/mL
Escherichia coli15 µg/mL
Klebsiella pneumoniae25 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines, particularly lung adenocarcinoma (A549 cells). The compound's cytotoxic effects are mediated through apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism Reference
A549 (lung cancer)12.5Apoptosis induction
HeLa (cervical cancer)15.0Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the effectiveness of this compound against multidrug-resistant Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial viability, demonstrating its potential as a therapeutic agent in treating resistant infections .
  • Anticancer Activity Assessment : In a comparative analysis with standard chemotherapeutics like cisplatin, this compound showed superior selectivity towards cancer cells while exhibiting lower toxicity to normal cells. This suggests a favorable therapeutic index for further development .

The biological activities of this compound can be attributed to several mechanisms:

  • Antimicrobial Action : The nitro group is believed to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.
  • Anticancer Effects : The compound may induce apoptosis through mitochondrial pathways, activating caspases and leading to cell death in cancerous cells.

Q & A

Q. Basic Characterization :

  • HPLC : Assess purity using high-performance liquid chromatography, referencing standards like >95% purity thresholds for brominated thiophenes .
  • Melting Point (MP) : Compare observed MP to literature values (e.g., 155–156°C for 5-Bromo-4-methoxythiophene-3-carboxylic acid ).
  • Elemental Analysis : Confirm %C, %H, %N, and %S against theoretical values.

Q. Advanced Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., NOE experiments to verify nitro group position).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₅H₃BrNO₄S = 264.96 g/mol).

What stability considerations are critical for storing and handling this compound?

Q. Basic Precautions :

  • Storage : Store at 0–6°C in airtight containers, as recommended for brominated phenylacetic acids .
  • Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, per safety protocols for structurally similar nitro-thiophenes .

Q. Advanced Stability Challenges :

  • Light Sensitivity : Nitro groups may degrade under UV exposure; use amber glassware.
  • Moisture : Hydrolytic cleavage of the nitro group is possible in aqueous acidic/basic conditions. Pre-dry solvents for reactions .

How does the bromine substituent influence further functionalization reactions?

Basic Reactivity :
Bromine at C5 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups. This is analogous to 5-Bromo-2-thiophenecarboxaldehyde, which undergoes palladium-catalyzed couplings .

Q. Advanced Mechanistic Insights :

  • Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilic substitution at C3/C4 but may deactivate the ring toward nucleophilic attacks.
  • Steric Effects : Bulky substituents at C5 can hinder reactions at adjacent positions, as observed in 5-Bromo-4-chlorothiophene-2-carboxylic acid derivatives .

What are the methodological challenges in analyzing contradictory spectral data for this compound?

Q. Basic Troubleshooting :

  • Impurity Peaks in NMR : Recrystallize from ethanol/water mixtures to remove byproducts (e.g., unreacted starting material).
  • HPLC Artifacts : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve closely eluting peaks .

Q. Advanced Data Reconciliation :

  • Isotopic Patterns in MS : Account for bromine’s natural isotopic signature (¹⁸¹Br/⁷⁹Br ≈ 1:1) to avoid misinterpreting molecular ion clusters.
  • X-ray Crystallography : Resolve ambiguities in substitution patterns, as done for 4-Bromo-3-methylthiophene-2-carboxylic acid .

How can computational modeling aid in predicting the reactivity of this compound?

Q. Basic Applications :

  • DFT Calculations : Predict electrostatic potential maps to identify reactive sites (e.g., nitro group’s electrophilicity at C4).
  • Hammett Constants : Use σ values for substituents (Br: +0.23, NO₂: +0.78) to estimate reaction rates in substitution pathways .

Q. Advanced Studies :

  • Molecular Dynamics : Simulate solvation effects on stability in polar solvents (e.g., DMSO, ethanol).
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes in medicinal chemistry applications), leveraging structural analogs like 5-Bromo-1-benzothiophene-2-carboxylic acid .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-nitrothiophene-2-carboxylic acid
Reactant of Route 2
5-Bromo-4-nitrothiophene-2-carboxylic acid

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